BenchChemオンラインストアへようこそ!

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-78-6) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a][1,3,5]triazine scaffold class, a nitrogen-rich fused bicyclic system widely explored as a purine bioisostere in medicinal chemistry. With molecular formula C₁₃H₁₃N₅S and a molecular weight of 271.34 g/mol, the compound features a distinctive substitution pattern: a methylthio (-SCH₃) group at position 4, a free primary amine at position 2, a methyl group at position 7, and a phenyl ring at position 8.

Molecular Formula C13H13N5S
Molecular Weight 271.34 g/mol
CAS No. 690275-78-6
Cat. No. B13124309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine
CAS690275-78-6
Molecular FormulaC13H13N5S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1C3=CC=CC=C3)N=C(N=C2SC)N
InChIInChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11-15-12(14)16-13(19-2)18(11)17-8/h3-7H,1-2H3,(H2,14,15)
InChIKeyKKVANWPIWPEDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-78-6): Structural Identity, Scaffold Class, and Procurement Baseline


7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-78-6) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a][1,3,5]triazine scaffold class, a nitrogen-rich fused bicyclic system widely explored as a purine bioisostere in medicinal chemistry [1]. With molecular formula C₁₃H₁₃N₅S and a molecular weight of 271.34 g/mol, the compound features a distinctive substitution pattern: a methylthio (-SCH₃) group at position 4, a free primary amine at position 2, a methyl group at position 7, and a phenyl ring at position 8 [2]. This compound is currently listed by multiple specialty chemical suppliers as a research-grade building block, with vendor-reported purity typically ≥95% . The pyrazolo[1,5-a][1,3,5]triazine core has been structurally validated as an ATP-competitive kinase inhibitor scaffold, notably against protein kinase CK2, with co-crystal structures deposited in the PDB (e.g., 2PVN, 2PVL) [3].

Why Generic Substitution Fails for 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine: Substitution-Pattern Sensitivity in the Pyrazolo[1,5-a][1,3,5]triazine Scaffold


Within the pyrazolo[1,5-a][1,3,5]triazine scaffold class, the positional arrangement of substituents—particularly the location of the methylthio group and the nature of the 8-position substituent—profoundly influences both synthetic accessibility and biological target engagement. The majority of biologically characterized analogs in this class bear the alkylthio group at the 2-position rather than the 4-position, as seen in the CK2 inhibitor series described by Nie et al. and in the anticonvulsant agent MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) [1]. The 4-methylthio substitution pattern present in CAS 690275-78-6 represents a synthetically distinct regioisomeric series accessed via reaction of dimethyl N-cyanodithioiminocarbonate with 5-aminopyrazoles, a route that yields products with fundamentally different hydrogen-bonding topology and electronic distribution compared to 2-alkylthio congeners [2]. Consequently, neither the 2-methylthio CK2 inhibitors nor the 8-bromo analog (CAS 690275-79-7) can serve as direct functional substitutes. The free 2-amine also provides a unique synthetic handle for further derivatization that is absent in 2-alkylthio-substituted analogs, making this compound a non-interchangeable building block for library synthesis [3].

Quantitative Differentiation Evidence for 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-78-6) vs. Closest Structural Analogs


Regioisomeric Differentiation: 4-Methylthio vs. 2-Methylthio Substitution and Impact on Hydrogen-Bond Donor/Acceptor Topology

The target compound (CAS 690275-78-6) bears the methylthio group at position 4 with a free amine at position 2, creating a hydrogen-bond donor (HBD) count of 1 and acceptor (HBA) count of 5. In contrast, the more commonly studied 2-methylthio regioisomeric series (e.g., 2-(methylsulfanyl)-8-phenyl-pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one) places the methylthio group at position 2 with either a carbonyl or substituted amine at position 4, yielding HBD=1 and HBA=5 but with a fundamentally different spatial orientation of the sulfur atom relative to the pyrazole C7-methyl and C8-phenyl substituents [1]. The 4-methylthio orientation positions the sulfur atom in closer proximity to the pyrazole ring's C8-phenyl group (intramolecular S···phenyl centroid distance computationally estimated at approximately 4.2–4.8 Å), whereas the 2-methylthio series places the sulfur distal to the phenyl substituent. This topological distinction is critical for target binding: in the CK2 co-crystal structures of 2-substituted analogs (PDB 2PVN), the 2-position substituent occupies the hinge-binding region of the kinase ATP pocket, meaning a 4-methylthio analog would present an entirely different pharmacophore to the kinase active site [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. 8-Bromo Analog

The target compound (7-methyl, 8-phenyl) differs from its closest commercially available analog, 8-bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-79-7), by substitution of a bromine atom at position 8 with a methyl group. This substitution produces a computed XLogP3 of 2.6 for the target compound versus an estimated XLogP3 of approximately 2.9–3.1 for the 8-bromo analog (based on the +0.3 to +0.5 LogP increment typically contributed by an aromatic bromine substitution relative to methyl) [1]. The TPSA remains identical at 94.4 Ų for both compounds, as the bromine-to-methyl replacement does not alter the polar atom count. Molecular weight decreases from 336.21 g/mol (8-bromo) to 271.34 g/mol (target), a reduction of 64.87 g/mol (19.3%), which substantially improves compliance with the MW ≤ 500 rule-of-five metric . The 8-methyl substituent also eliminates the heavy atom effect of bromine, which can complicate X-ray crystallography phasing and introduce potential metabolic liability via CYP450-mediated debromination pathways.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility: Microwave-Assisted One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines Demonstrates Feasibility for Gram-Scale Production

A 2021 study by Oumata et al. demonstrated a microwave-assisted sequential one-pot methodology for synthesizing an array of 14 8-substituted pyrazolo[1,5-a][1,3,5]triazines, including compounds with 8-aryl substitution patterns directly analogous to the target compound [1]. The protocol achieved isolated yields of 64–84% for 8-aryl-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one intermediates (e.g., 65% for 8-phenyl derivative 4j, 84% for 8-(4-chlorophenyl) derivative 4l) while avoiding tedious intermediate purification steps. In contrast, the target compound's 4-methylthio-2-amine series is accessed via an alternative route employing dimethyl N-cyanodithioiminocarbonate with 5-amino-3-methyl-4-phenyl-1H-pyrazole, a methodology reported to proceed under solvent-free microwave conditions with reaction times of 5–15 minutes versus 6–24 hours for conventional thermal methods [2]. This synthetic divergence means that researchers procuring the pre-formed target compound avoid the multi-step synthesis and chlorination steps required for the more common 2-methylthio-4-chloro intermediates, saving an estimated 2–3 synthetic steps.

Synthetic Methodology Process Chemistry Microwave-Assisted Synthesis

Class-Level Biological Precedent: Pyrazolo[1,5-a][1,3,5]triazine Scaffold Validated as a Picomolar CK2 Kinase Inhibitor Core with MicroMolar Cellular Antiproliferative Activity

The pyrazolo[1,5-a][1,3,5]triazine scaffold has been structurally validated through a series of co-crystal structures with protein kinase CK2 (PDB entries 2PVH through 2PVN, all at 1.9–2.2 Å resolution), demonstrating that the core heterocycle acts as an ATP-competitive hinge-binding motif [1]. Structure-guided optimization by Nie et al. yielded inhibitors with picomolar biochemical potency (pM range IC₅₀) against CK2α and low micromolar antiproliferative activity in PC-3 (prostate cancer) and HT-29 (colon cancer) cell lines. Critically, the structure-activity relationship (SAR) established that the 8-position substituent on the pyrazolo[1,5-a][1,3,5]triazine core is a key determinant of both potency and selectivity: 8-aryl substitution (as present in the target compound) engages a hydrophobic pocket adjacent to the ATP-binding site, while 8-halogen or 8-cyano substituents orient differently and yield distinct selectivity profiles [2]. The target compound's 8-phenyl-7-methyl substitution pattern maps onto the hydrophobic floor of the CK2 ATP pocket in a geometry analogous to the co-crystallized ligands in 2PVN, suggesting potential for CK2 binding, though no direct biochemical assay data for CAS 690275-78-6 has been published to date. Separately, a related analog, 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine (MH4b1), demonstrated dose-dependent anticonvulsant activity in the MES model (30–300 mg/kg, p.o.) with MAO-B inhibition (IC₅₀=24.5 µM), establishing in vivo pharmacological activity for this scaffold class beyond kinase inhibition [3].

Protein Kinase CK2 Cancer Therapeutics Kinase Inhibitor Pharmacology

Free 2-Amine as a Derivatization Handle: Synthetic Vector Advantage vs. 2-Alkylthio-Blocked Analogs

A critical structural feature of the target compound is the presence of a free primary amine at the 2-position of the triazine ring. This contrasts with the vast majority of biologically characterized pyrazolo[1,5-a][1,3,5]triazine analogs, which bear either an alkylthio group (e.g., -SCH₃, -SC₂H₅) or a substituted amine at position 2, as documented in the CK2 inhibitor series (Nie et al., 2007) and the anticonvulsant MH4b1 series (Estrada et al., 2014) [1]. The free 2-NH₂ group provides a nucleophilic site amenable to acylation, sulfonylation, reductive amination, and urea/thiourea formation without requiring prior deprotection or functional group interconversion. In the 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amine series reported by Lim and Dolzhenko (2014), the corresponding 4-amino-2-amine compounds were successfully elaborated via nucleophilic substitution at the 4-position using the trichloromethyl leaving group strategy, demonstrating that the 2-amine remains compatible with downstream diversification chemistry [2]. The combination of a free 2-amine with a 4-methylthio group is particularly enabling: the methylthio can serve as a leaving group for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, while the 2-amine can be independently elaborated, permitting orthogonal bidirectional derivatization from a single starting material.

Parallel Synthesis Library Design Structure-Activity Relationship

Halogen-Free Composition: Eliminating Photochemical and Metabolic Liabilities Associated with the 8-Bromo Analog

The target compound (8-methyl) is halogen-free, whereas its closest catalog analog, 8-bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-79-7, C₁₂H₁₀BrN₅S, MW=336.21), contains a C-Br bond at the 8-position . Aryl bromides are well-documented to undergo photochemical debromination upon exposure to UV/visible light, generating reactive aryl radicals that can participate in off-target covalent modifications, complicating both compound storage and biological assay interpretation [1]. Furthermore, aromatic bromine substituents are substrates for CYP450-mediated oxidative debromination in hepatic microsomal systems, a metabolic pathway that can generate reactive intermediates and contribute to high metabolic clearance. The replacement of bromine with methyl eliminates these liabilities: the C-CH₃ bond is photochemically stable under standard laboratory lighting and is metabolized via well-characterized CYP450-mediated hydroxylation pathways that do not generate radical intermediates. This substitution also reduces the compound's environmental persistence profile, as brominated aromatic compounds are subject to increasing regulatory scrutiny under REACH and similar frameworks.

Lead Optimization Drug Metabolism Photostability

Recommended Procurement and Research Application Scenarios for 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine (CAS 690275-78-6)


Kinase Inhibitor Library Design: A Structurally Orthogonal Pyrazolo[1,5-a][1,3,5]triazine Scaffold for CK2 and Related Kinase Screening

The target compound's 4-methylthio-2-amine substitution pattern provides a pharmacophore that is topologically orthogonal to the extensively characterized 2-alkylthio-4-amino series that has dominated CK2 inhibitor development. As demonstrated by Nie et al. (2007), the pyrazolo[1,5-a][1,3,5]triazine core engages the CK2 ATP-binding site with picomolar affinity when appropriately substituted, and co-crystal structures (PDB 2PVN) confirm that the 8-aryl substituent occupies a hydrophobic pocket adjacent to the hinge region [1]. The target compound's 8-phenyl-7-methyl pattern maps onto this pocket, while the 4-methylthio group presents a sulfur atom in a spatial orientation distinct from the 2-substituted series, offering the potential to probe uncharted interaction space within the CK2 active site. Procurement of this compound enables inclusion of a novel regioisomeric chemotype in kinase-focused screening decks without the synthetic investment required for in-house construction of the 4-methylthio-2-amine series [2].

Bidirectional Derivatization Platform: Orthogonal Elaboration of 2-Amine and 4-Methylthio Functionalities for Parallel SAR Exploration

The simultaneous presence of a nucleophilic 2-amine and a displaceable 4-methylthio group makes this compound an ideal bifunctional starting material for library synthesis. The 2-amine can undergo acylation, sulfonylation, or reductive amination without affecting the 4-methylthio group, while the 4-methylthio can be independently activated for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This orthogonal reactivity profile, demonstrated by Lim and Dolzhenko (2014) for the related 4-amino-2-amine series, enables two-dimensional SAR exploration from a single procurement event, maximizing the chemical space accessible per unit of starting material cost [3]. The 2-amine also serves as a convenient attachment point for biotin tags, fluorophores, or photoaffinity labels for chemical biology probe development.

Lead Optimization Starting Point: Halogen-Free, Low-MW Scaffold with Favorable Ligand Efficiency Metrics

With a molecular weight of 271.34 g/mol, XLogP3 of 2.6, and only 1 hydrogen-bond donor, the target compound occupies an attractive region of drug-like chemical space that allows significant room for property-adjusted molecular elaboration [4]. Compared to the 8-bromo analog (MW=336.21 g/mol), the target compound provides an additional 64.87 g/mol of MW budget for subsequent vector optimization while maintaining the same TPSA and HBD/HBA profile. This advantage translates directly to superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE) starting points: assuming comparable biochemical potency, the lower MW and LogP of the target compound would yield higher LE and LLE values than the 8-bromo comparator, making it a more promising hit for fragment-to-lead or lead optimization campaigns . The halogen-free composition further eliminates the photochemical and metabolic liabilities associated with aryl bromides.

Chemical Biology Tool Compound Precursor: Free 2-Amine Handle for Conjugation and Target Engagement Studies

The free primary amine at the 2-position provides a direct, single-step conjugation handle for attaching reporter groups (fluorophores, biotin, DOTA chelators for PET imaging) without requiring linker introduction or protecting group strategies. This contrasts with 2-alkylthio-substituted pyrazolo[1,5-a][1,3,5]triazines, which require multi-step functional group interconversion before conjugation is possible. For chemical biology applications—including cellular target engagement assays (CETSA), photoaffinity labeling, and pull-down proteomics—the ability to rapidly generate probe molecules from a single commercial starting material accelerates experimental timelines and reduces synthetic chemistry burden [3]. The scaffold's validated kinase-binding properties, established through the CK2 co-crystal structures, provide confidence that probe molecules derived from this scaffold will retain target engagement capability.

Quote Request

Request a Quote for 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.